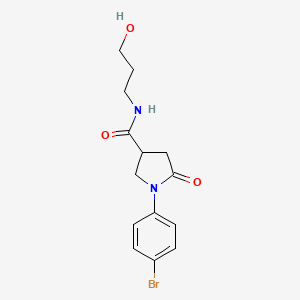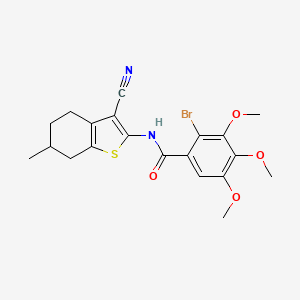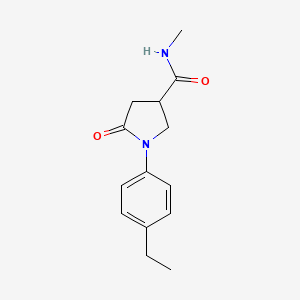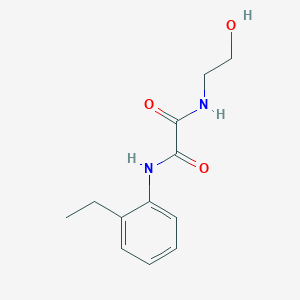
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5a, is a small molecule that has shown promising results in scientific research. It belongs to the class of pyrrolidinecarboxamides and has been synthesized using various methods.
作用机制
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide can increase the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have antioxidant effects and can protect against oxidative stress. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve endothelial function and reduce atherosclerosis.
实验室实验的优点和局限性
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize using the methods mentioned above. However, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its high cost and limited availability. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in humans, and its long-term effects are not yet known.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved potency and selectivity. Another area of research is the investigation of the long-term effects of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide in humans. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide could be studied in combination with other drugs to determine its potential for synergistic effects. Finally, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide could be studied in other disease models to determine its potential for therapeutic applications.
合成方法
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been synthesized using different methods, including the reaction of 4-bromoaniline with ethyl 3-oxopentanoate, followed by the reaction with 3-chloropropanol and pyrrolidine-2,5-dione. Another method involves the reaction of 4-bromoaniline with 3-hydroxypropyl isocyanide and pyrrolidine-2,5-dione. Both methods have been successful in producing 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide with high purity.
科学研究应用
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have vasodilatory effects and can reduce blood pressure.
属性
IUPAC Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-2-4-12(5-3-11)17-9-10(8-13(17)19)14(20)16-6-1-7-18/h2-5,10,18H,1,6-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKDYAWIRYKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)


![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)

![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)



![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)